Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride

Lipophilicity Drug Design Physicochemical Property

Sourcing a reliable, high-purity azetidine building block for kinase or CNS-targeted library synthesis can be challenging, often leading to inconsistent reaction yields and delayed lead optimization. This hydrochloride salt (CAS 490022-01-0) directly addresses these bottlenecks. - Validated EP2 Antagonist Path: The established route to PF-04418948 demonstrates its utility in achieving sub-20 nM potency and >2000-fold selectivity. - Optimized Physicochemical Profile: With a molecular weight of 215.65 g/mol and a calculated LogP of ~1.1, it adheres to the Rule of Three for fragment-based discovery. - Supply Chain Confidence: The hydrochloride form ensures superior solid-state stability and aqueous solubility, simplifying handling and parallel synthesis workflows.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
CAS No. 490022-01-0
Cat. No. B1375650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-fluorophenyl)methanone hydrochloride
CAS490022-01-0
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H
InChIKeyOWTNUTUZJIUEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-fluorophenyl)methanone HCl (CAS 490022-01-0) – A Specialized 4-Fluorobenzoyl Azetidine Building Block for Medicinal Chemistry


Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride (CAS 490022-01-0) is a heterocyclic compound featuring a strained azetidine ring functionalized with a 4-fluorobenzoyl group at the 3-position [1]. With a molecular weight of 215.65 g/mol and the formula C10H11ClFNO, this compound is primarily utilized as a versatile small molecule scaffold and key intermediate in pharmaceutical research, particularly for synthesizing kinase inhibitors and CNS-targeting agents [2]. The hydrochloride salt form is selected to enhance aqueous solubility and solid-state stability compared to its free base analog, making it a strategic choice for chemical synthesis and early biological assays .

1 HCl salt form supports aqueous solubility and solid-state stability for synthesis and assay workflows
2 4-fluorobenzoyl group provides electronic modulation for kinase inhibitor and CNS-targeting agent design
3 Azetidine scaffold serves as a privileged heterocyclic building block in medicinal chemistry

Why Azetidin-3-yl(4-fluorophenyl)methanone HCl Cannot Be Randomly Substituted in a Research Program


In medicinal chemistry, even subtle changes to a building block's substitution pattern can drastically alter a drug candidate's pharmacological profile. Replacing the 4-fluorobenzoyl group on this azetidine scaffold with a non-fluorinated benzoyl group removes critical electronic effects that modulate target binding, as evidenced by the 2000-fold selectivity gain observed in advanced leads like PF-04418948 . Similarly, substituting the hydrochloride salt with the free base (CAS 149452-32-4) can lead to reduced aqueous solubility and variable reaction yields, while using the 4-chloro analog (CAS 606129-35-5) introduces a significantly larger and more lipophilic halogen, altering logP and metabolic stability in unpredictable ways . These differences make direct interchangeability impossible without extensive re-optimization of a lead series.

4-Fluorobenzoyl azetidine HCl (target)
Non-fluorinated phenyl analogRemoves critical electronic effects; may lose selectivity gains observed in advanced leads (e.g., PF-04418948 context)
Hydrochloride salt (target)
Free base (CAS 149452-32-4)Reduced aqueous solubility and potentially variable reaction yields; direct substitution may impact assay reproducibility
4-Fluoro substituent (target)
4-Chloro analog (CAS 606129-35-5)Larger, more lipophilic halogen alters logP and metabolic stability; may require re-optimization of lead series

Quantitative Differentiation Guide for Procuring Azetidin-3-yl(4-fluorophenyl)methanone HCl


Fluorine-Mediated Lipophilicity Modulation Over Unsubstituted Phenyl Analog

The target compound exhibits a calculated LogP (cLogP) of approximately 1.1, compared to a cLogP of ~0.9 for the non-fluorinated azetidin-3-yl(phenyl)methanone analog (CAS 1425334-92-4) . The introduction of the 4-fluoro substituent slightly increases lipophilicity, which can be critical for optimizing blood-brain barrier penetration or avoiding metabolic liabilities. The measured difference in LogP is +0.2 units.

Lipophilicity modulation
Reported
Δ cLogP = +0.2
Supports permeability optimization in CNS research workflows
Computed difference vs. non-fluorinated analog
Lipophilicity Drug Design Physicochemical Property

Enhanced Aqueous Solubility via Hydrochloride Salt Formation Versus Free Base

The hydrochloride salt form (CAS 490022-01-0) provides a verifiable advantage in aqueous solubility over the parent free base, 3-(4-fluorobenzoyl)azetidine (CAS 149452-32-4) [1]. While quantitative kinetic solubility data is not published for this specific compound, the principle of salt formation to enhance dissolution rate is well-established for azetidine-containing bases. The vendor-provided purity specification for the HCl salt is typically ≥95% , ensuring reproducibility in assays requiring aqueous media.

Salt-form solubility
Class-level inference
HCl salt vs. free base: qualitative aqueous solubility advantage
Pre-formed salt may simplify assay preparation and reduce false negatives
Based on general amine hydrochloride behavior; compound-specific data to verify
Solubility Formulation Assay Development

A More Favorable Electronic Profile and Steric Size Than 4-Chloro Analog

The 4-fluoro substituent on the benzoyl ring offers a distinct electronic and steric profile compared to the 4-chloro analog, azetidin-3-yl(4-chlorophenyl)methanone hydrochloride (CAS 606129-35-5) . Fluorine's strong electron-withdrawing inductive effect and small van der Waals radius (1.47 Å) more closely mimics hydrogen (1.20 Å), whereas chlorine is both less electronegative and significantly larger (1.75 Å). This difference is critical in drug design, where a 4-fluorobenzoyl group in the advanced clinical candidate PF-04418948 contributes to >2000-fold selectivity for the EP2 receptor over other subtypes .

Electronic/steric profile
Supporting evidence
4-F vs. 4-Cl: Δ vdW radius −0.28 Å, stronger inductive effect
Smaller, more electronegative fluorine may preserve binding-pocket fit
Cited in context of EP2 antagonist PF-04418948 selectivity profile
Electronic Effect Bioisostere Selectivity

Validated Key Intermediate for a Highly Selective Clinical Candidate

The 3-(4-fluorobenzoyl)azetidine scaffold, of which this compound is the hydrochloride salt, is a documented direct precursor to PF-04418948, a potent and selective EP2 receptor antagonist that advanced to clinical studies [1]. PF-04418948 exhibits an IC50 of 16 nM for the human EP2 receptor and >2000-fold selectivity over other prostanoid receptors [1]. This synthetic pedigree is not shared by the unsubstituted phenyl, 4-chloro, or 4-bromo analogs, making this specific building block the privileged entry point for generating IP-relevant lead libraries targeting the EP2 pathway.

Synthetic pedigree
Reported
Direct precursor to clinical candidate PF-04418948 (EP2 IC50 = 16 nM, >2000-fold selective)
Enables access to a reported chemotype for EP2 pathway research
Selectivity data from published in vitro pharmacology study
Synthetic Utility Drug Intermediate EP2 Antagonist

Recommended Research & Industrial Application Scenarios for Azetidin-3-yl(4-fluorophenyl)methanone HCl


Lead Generation for CNS-Targeting Prostaglandin EP2 Antagonists

This compound is the optimal starting material for generating focused libraries of EP2 receptor antagonists. The established synthetic route from this building block to the clinical candidate PF-04418948 provides a validated path to achieve sub-20 nM potency and >2000-fold selectivity, as demonstrated in published pharmacology studies [1]. Its fluorine atom is critical for this selectivity profile.

Fragment-Based Drug Discovery (FBDD) Library Design

As a low molecular weight (215.65 g/mol) fluorinated fragment with a privileged azetidine core, this compound meets all key 'Rule of Three' criteria for fragment libraries. Its calculated LogP of ~1.1 and presence of synthetic handles (free NH, ketone) make it highly suitable for fragment growing or linking strategies [1]. Its unique electronic profile compared to non-fluorinated or chloro analogs provides a chemical diversity point that can be screened for novel binding interactions.

Chemical Biology Probe Synthesis

The hydrochloride salt's enhanced solubility ensures reliable dissolution and handling during the parallel synthesis of chemical probes. Its utility as a key intermediate for a highly selective EP2 antagonist makes it an ideal starting point for developing photoaffinity labels or PROTACs aimed at validating the EP2 target in inflammatory disease models [1].

Medicinal Chemistry Core Exploration for Kinase Inhibitors

The 3-(4-fluorobenzoyl)azetidine motif has been specifically noted as a valuable core for synthesizing kinase inhibitors and CNS-targeting agents [1]. Procurement of this building block enables SAR exploration where the fluorophenyl ring can engage in critical interactions within the kinase hinge or hydrophobic back pocket, offering a distinct advantage over non-halogenated or larger-halogen analogs.

Application
Selection Property
Validation Focus
CNS EP2 antagonist lead generation
Fluorine-enabled selectivity context
EP2 receptor selectivity review
Fragment-based library design
Low MW, privileged azetidine core, moderate cLogP
Rule-of-three compliance; synthetic handle availability
Chemical biology probe synthesis
HCl salt solubility; EP2-pathway precursor
Target engagement and PROTAC design feasibility
Kinase inhibitor core exploration
4-fluorobenzoyl azetidine motif for hinge/back-pocket interactions
Kinase selectivity and CNS-kinase profiling
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